7-(Furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Overview
Description
The compound “7-(Furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione” is a group of stereoisomers with the chemical formula C₂₈H₃₄O₉ .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains multiple functional groups, including a furan ring, multiple methyl groups, and several oxygen-containing groups (hydroxy and carbonyl groups). The exact 2D or 3D structure is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molar weight, melting point, boiling point, solubility, and stability, are not provided in the available resources .Scientific Research Applications
Transformation in Organic Synthesis
One application in scientific research involves the transformation of certain furan-containing compounds in organic synthesis. For instance, Shcherbakov et al. (2021) describe a process involving oxidative dearomatization of furan-containing compounds followed by unusual cyclization. This method is linked to the Paal–Knorr synthesis, a process used in the formation of various furan rings and has implications in organic chemistry research and synthesis strategies (Shcherbakov et al., 2021).
Structural Analysis and Derivation
The structural analysis and derivation of furan-containing compounds are another area of scientific research. Devi et al. (2007) studied a compound with a similar furan structure, elucidating its crystal structure and conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can lead to potential applications in various fields, including materials science and pharmaceuticals (Devi et al., 2007).
Chemical Synthesis and Reactions
Mironov et al. (2016) explored the synthesis and reactions of a furan derivative, revealing insights into regio- and stereoselective formations. These reactions have significance in developing new synthetic methods and understanding the chemical behavior of furan derivatives (Mironov et al., 2016).
Inhibitory Effects in Biological Systems
In biological systems, furan-containing compounds have been studied for their inhibitory effects. For instance, Roy et al. (2007) investigated the inhibitory effects of a compound related to furan on ent-kaurene synthase from Arabidopsis thaliana. This research has implications in understanding the biological activity of furan derivatives and their potential as biological inhibitors (Roy et al., 2007).
Anti-inflammatory Properties
Furan derivatives have also been studied for their potential anti-inflammatory properties. Francis et al. (2021) identified specific furan-containing sesterterpenes with notable attenuation properties against pro-inflammatory cyclooxygenase-2. Such research is vital for drug development, particularly in designing new anti-inflammatory agents (Francis et al., 2021).
properties
IUPAC Name |
7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKITZRRFNYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zapoterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
CID 4482275 | |
CAS RN |
35796-71-5 | |
Record name | Zapoterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257 - 259 °C | |
Record name | Zapoterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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